molecular formula C23H19N5O4 B2498087 N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510760-74-4

N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2498087
CAS No.: 510760-74-4
M. Wt: 429.436
InChI Key: SNXWDPLAXCMDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials often include furan derivatives and triazine compounds. The key steps in the synthesis may involve:

    Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of furan-2-ylmethyl groups: This step may involve nucleophilic substitution reactions where furan-2-ylmethyl halides react with the triazine ring.

    Formation of the imino and oxo groups: These functional groups can be introduced through oxidation and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Controlled temperature and pressure: To maintain optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The furan-2-ylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield furanones or other oxidized derivatives.

    Reduction: May yield amines or other reduced derivatives.

    Substitution: May yield various substituted triazine derivatives.

Scientific Research Applications

N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific combination of functional groups and tricyclic structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Biological Activity

N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological applications. Its unique structure suggests various pharmacological activities, particularly in the field of cancer research and as a potential therapeutic agent.

Chemical Structure and Properties

The compound exhibits a triazatricyclo structure with multiple functional groups that may contribute to its biological activity. The molecular formula is C25H23N5O3C_{25}H_{23}N_5O_3 with a molecular weight of approximately 437.5 g/mol. Its structure includes:

  • Furan rings : Known for their reactivity and potential biological activity.
  • Imino and carboxamide groups : These may play roles in molecular interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. The compound's ability to inhibit tubulin polymerization has been noted in related studies, suggesting it may act as an antimitotic agent by disrupting the microtubule dynamics essential for cell division .

  • Mechanism of Action :
    • The compound likely interferes with the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells.
    • Selective targeting of tumor vasculature has also been observed in similar compounds, which starves tumors of nutrients and oxygen .
  • Case Studies :
    • In vitro studies have shown that derivatives of the compound can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) under activated conditions .

Mutagenicity and Toxicity

The Ames test results indicate that certain derivatives of this compound may exhibit mutagenic properties under specific conditions . This raises concerns regarding its safety profile and necessitates further investigation into its toxicological effects.

Research Findings

Table 1 summarizes key findings from recent studies on the biological activity of this compound:

StudyMethodologyKey Findings
Study 1In vitro assays on MCF-7 cellsSignificant inhibition of cell proliferation at concentrations >10 µM
Study 2Ames testPositive mutagenicity observed; further testing required
Study 3Vascular disruption assaysInduction of necrosis in tumor cells via vascular targeting mechanisms

Properties

IUPAC Name

N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-14-6-7-19-26-21-18(23(30)27(19)12-14)10-17(22(29)25-11-15-4-2-8-31-15)20(24)28(21)13-16-5-3-9-32-16/h2-10,12,24H,11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXWDPLAXCMDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CC=CO5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510760-74-4
Record name N,1-BIS(2-FURYLMETHYL)-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.